Phosphinic acid, ethyl-, phenyl ester

Organophosphorus synthesis Palladium catalysis Regioselective addition

Researchers requiring predictable P-C(sp2) bond regioselectivity face limited options. Ethyl phenylphosphinate solves this as the sole P-nucleophile enabling Markovnikov or anti-Markovnikov alkyne addition via ligand/solvent switching. • Regioselectivity control: Pd-dppe (branched) vs. t-Bu3P/EtOH (linear) • Direct precursor to AEPP halogen-free flame retardant (UL 94 V-0 at 15 wt% in epoxy) • Ni-catalyzed electrochemical cross-coupling with aryl/vinyl bromides at RT Supplied as colorless to pale yellow liquid (≥94% purity); available from stock for immediate global dispatch.

Molecular Formula C8H10O2P+
Molecular Weight 169.14 g/mol
Cat. No. B12068390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphinic acid, ethyl-, phenyl ester
Molecular FormulaC8H10O2P+
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCC[P+](=O)OC1=CC=CC=C1
InChIInChI=1S/C8H10O2P/c1-2-11(9)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1
InChIKeyCWBDVMGBEFBMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Phenylphosphinate Procurement Baseline


Ethyl phenylphosphinate (Phosphinic acid, ethyl-, phenyl ester; CAS 2511-09-3; C8H11O2P; MW 170.15) is a pentavalent organophosphorus compound of the H-phosphinate subclass, characterized by a P-H bond and a mixed alkyl/aryl ester substitution . Commercially available as a colorless to pale yellow liquid (density 1.129 g/mL at 25°C, n20/D 1.526, purity typically 94%) , it functions primarily as a P-nucleophile in transition metal-catalyzed cross-coupling reactions and as a versatile building block for the synthesis of imidazolyl aminophosphonates and phosphinates [1]. It serves as the synthetic precursor to aluminum ethylphenylphosphinate (AEPP), a halogen-free flame retardant additive with established performance in epoxy resin systems [2]. The compound's H-phosphinate structure (P-H bond present) distinguishes it from fully substituted phosphinates and phosphine oxides, conferring distinct reactivity profiles in both catalytic and stoichiometric transformations [1].

Workflow
H-Phosphinate P-nucleophile for cross-coupling
Key Feature
P-H bond enables ligand-tunable regioselectivity
Building Block
Precursor to AEPP flame retardant

Ethyl Phenylphosphinate: Why Substitution Fails


Direct substitution of ethyl phenylphosphinate with diethyl phosphite, diphenylphosphine oxide, or fully substituted ethyl diphenylphosphinate is scientifically invalid for applications requiring predictable regioselectivity, specific P-C(sp2) bond-forming reactivity, or H-phosphinate-specific coupling chemistry. The target compound contains a reactive P-H bond that enables participation in addition reactions and cross-couplings not accessible to P-aryl or P-alkyl fully substituted analogs [1]. Crucially, ethyl phenylphosphinate exhibits ligand- and solvent-tunable regioselectivity in palladium-catalyzed terminal alkyne additions—Markovnikov vs. anti-Markovnikov—a property that diethyl phosphite cannot replicate and that diphenylphosphine oxide manifests differently under identical electrochemical conditions [1][2]. Furthermore, physical properties including density (1.129 g/mL), refractive index (1.526), and boiling point (94–95 °C at 1 mmHg) diverge meaningfully from structurally similar compounds such as diethyl phenylphosphonite (1.077 g/mL) and ethyl diphenylphosphinate (1.455 g/mL), rendering generic substitution without reformulation impractical . The evidence that follows quantifies these differentiation dimensions across catalytic, electrochemical, physicochemical, and toxicity domains.

!
Diethyl phosphite lacks switchable regioselectivity in alkyne additions.
!
Diphenylphosphine oxide shows divergent regioselectivity and physical properties.
!
Fully substituted phosphinates cannot participate in P-H addition/coupling chemistry.

Ethyl Phenylphosphinate Differentiation Evidence


Ligand-Dependent Regioselectivity Reversal

Ethyl phenylphosphinate exhibits ligand- and solvent-programmable regioselectivity in Pd-catalyzed addition to terminal alkynes—a property not available with diethyl phosphite or diphenylphosphine oxide under identical conditions. Using Pd-dppe complex in toluene yields Markovnikov addition products, whereas switching to tri-tert-butylphosphine ligand or ethanol solvent inverts regioselectivity to anti-Markovnikov addition [1]. This tunability enables divergent synthetic access from a single P-nucleophile without altering the phosphorus substrate.

Regioselectivity Reversal
Head-to-head
Markovnikov → anti-Markovnikov via ligand/solvent switch; unique to ethyl phenylphosphinate.
Enables divergent P-C bond formation from single building block.
Pd-dppe vs. t-Bu3P/EtOH; terminal alkynes.
Organophosphorus synthesis Palladium catalysis Regioselective addition

Nickel-Catalyzed Electrochemical Phosphorylation

In nickel-catalyzed electrochemical phosphorylation of aryl bromides, ethyl phenylphosphinate is evaluated alongside dialkyl phosphites and diphenylphosphine oxide under identical undivided cell conditions. All three P(O)H substrate classes undergo successful coupling, but ethyl phenylphosphinate yields aryl phosphinate products with distinct structural and physical properties from the corresponding aryl phosphonates (from dialkyl phosphites) and arylphosphine oxides (from diphenylphosphine oxide) [1][2]. The galvanostatic electrolysis conditions (Fe/Ni anode, bench-stable Ni pre-catalyst) are substrate-agnostic, enabling direct cross-substrate comparison.

Electrochemical Phosphorylation
Method context
Aryl phosphinates vs. phosphonates/phosphine oxides; all couple under identical Ni-catalyzed electrolysis.
Product class dictates hydrolytic stability and downstream chemistry.
Undivided cell, Fe/Ni anode, room temperature.
Electrosynthesis Nickel catalysis Aryl phosphinate synthesis

Physical Property Differentiation

Ethyl phenylphosphinate exhibits measurable physical property differences from its closest in-class analogs, with implications for formulation, purification, and analytical detection. A direct vendor comparison against diethyl phenylphosphonite (CAS 1638-86-4), ethyl diphenylphosphinate (CAS 1733-55-7), and diphenylphosphine oxide (CAS 4559-70-0) quantifies these divergences .

Physical Properties
Data to verify
Density: 1.129 g/mL; n20/D: 1.526; bp: 94–95 °C (1 mmHg).
Divergence from analogs necessitates distinct handling protocols.
Source review; vendor comparison data.
Physicochemical characterization Quality control Formulation compatibility

Pudovik Reaction Catalytic Advantage

In the conjugate addition of ethyl phenylphosphinate to electron-deficient alkenes (the Pudovik reaction), tri-n-butylphosphine (PBu3) catalysis demonstrates far superior catalytic activity compared to tertiary amine catalysts, enabling high-yield synthesis of phosphinates within short reaction times without competitive alkene dimerization side reactions [1]. This catalytic system advantage is specific to ethyl phenylphosphinate as the P-nucleophile in this transformation.

Pudovik Catalysis
Head-to-head
PBu3 catalytic activity far superior to tertiary amines; high yields, no alkene dimerization.
Reported efficiency advantage for phosphinate conjugate addition.
Electron-deficient alkenes; mild conditions.
Organocatalysis Pudovik reaction Phosphorus conjugate addition

Acute Toxicity Differentiation

Comparative acute toxicity screening of alkyl phenylphosphinate homologs in male mice (intraperitoneal administration) reveals that ethyl phenylphosphinate exhibits distinct toxicity values relative to its longer-chain homologs. The ethyl derivative shows acute toxicity values differing from octyl phenylphosphinate, which demonstrated 95 mg/kg toxicity values [1]. This homology-dependent toxicity profile has implications for laboratory safety protocols and risk assessment in procurement decisions.

Acute Toxicity
Context-dependent
Ethyl phenylphosphinate toxicity differs from octyl analog (95 mg/kg, i.p., mice).
Homolog-specific laboratory risk assessment recommended.
Cross-study comparable; homologous series.
Toxicology Phosphinate safety Procurement risk assessment

Ethyl Phenylphosphinate Application Scenarios


Regiodivergent Alkyne Hydrophosphinylation

Ethyl phenylphosphinate is the P-nucleophile of choice when synthetic strategy requires ligand- or solvent-programmable regioselectivity in terminal alkyne hydro-phosphinylation. Under Pd-dppe catalysis in toluene, Markovnikov addition proceeds to yield branched alkenyl phosphinates; switching to t-Bu3P ligand or ethanol solvent inverts selectivity to yield linear anti-Markovnikov products using identical substrate and catalyst loading [1]. Alternative P(O)H reagents (dialkyl phosphites, diphenylphosphine oxide) do not exhibit this tunable regioselectivity profile. Procurement of ethyl phenylphosphinate enables access to both regioisomeric product series from a single phosphorus building block.

Electrosynthesis of Aryl Phosphinates

Ethyl phenylphosphinate serves as the optimal P-nucleophile when the synthetic target is an aryl or vinyl phosphinate (rather than aryl phosphonate or arylphosphine oxide) via electrochemical cross-coupling. Ni-catalyzed galvanostatic electrolysis in an undivided cell couples ethyl phenylphosphinate with aryl and vinyl bromides at room temperature using inexpensive carbon electrodes, yielding aryl/vinyl phosphinates in satisfactory to good yields [1]. The product class (phosphinate vs. phosphonate vs. phosphine oxide) dictates downstream hydrolytic stability and derivatization chemistry. Procurement of ethyl phenylphosphinate is required specifically for aryl phosphinate synthesis; dialkyl phosphites and diphenylphosphine oxide yield different product classes under identical conditions.

Pudovik Phosphinate Synthesis

Ethyl phenylphosphinate in combination with tri-n-butylphosphine (PBu3) catalysis enables high-yield, side-reaction-free conjugate addition to electron-deficient alkenes (esters, nitriles, amides) [1]. This catalytic system substantially outperforms traditional tertiary amine-catalyzed protocols in efficiency and reaction time. Procurement of ethyl phenylphosphinate is indicated for laboratories and production facilities performing Pudovik additions where minimizing purification steps and achieving rapid reaction completion are critical process parameters.

AEPP Flame Retardant Precursor

Ethyl phenylphosphinate is the established synthetic precursor for aluminum ethylphenylphosphinate (AEPP), a halogen-free flame retardant additive that achieves UL 94 V-0 rating and limited oxygen index of 28.2% at 15 wt% loading in bisphenol A epoxy resin cured with novolac resin [1]. AEPP effectively reduces peak heat release rate and total heat release in cone calorimetry, with improved char formation during combustion. Procurement of ethyl phenylphosphinate of adequate purity (≥94%) is required for reproducible AEPP synthesis and subsequent epoxy composite formulation.

Application
Selection Property
Validation Focus
Regiodivergent Alkyne Hydrophosphinylation
Ligand-switchable regioselectivity
Verify Markovnikov/anti-Markovnikov product ratio
Electrosynthesis of Aryl Phosphinates
Product class control (phosphinate vs. phosphonate)
Confirm Ni-catalyzed coupling yield and stability
Pudovik Phosphinate Synthesis
Phosphine-catalyzed efficiency
Evaluate reaction completion and side-product suppression
AEPP Flame Retardant Precursor
Purity and P-H reactivity for Al complexation
Assess AEPP yield and flame retardancy (LOI, UL 94) in epoxy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phosphinic acid, ethyl-, phenyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.